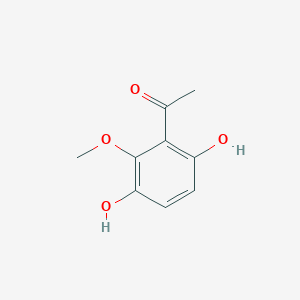

1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone

Description

Structural Classification within the Phenolic Ketone and Acetophenone (B1666503) Family

1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone belongs to a large and varied class of organic compounds known as phenolic ketones. The term "phenolic" indicates the presence of at least one hydroxyl (-OH) group directly attached to an aromatic ring. numberanalytics.comwikipedia.org The "ketone" designation refers to the carbonyl group (C=O) bonded to two other carbon atoms.

More specifically, it is classified as a substituted acetophenone. Acetophenone is the simplest aromatic ketone, consisting of an acetyl group (–COCH₃) attached to a phenyl ring (C₆H₅). wikipedia.org Substituted acetophenones are derivatives where one or more hydrogen atoms on the phenyl ring have been replaced by other functional groups. acs.org

In the case of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone, the core acetophenone structure is modified with three substituents on the phenyl ring:

Two hydroxyl (-OH) groups at positions 3 and 6.

One methoxy (B1213986) (-OCH₃) group at position 2.

This specific substitution pattern gives the molecule its distinct chemical properties and differentiates it from other isomers. smolecule.com The presence of both hydrogen-donating hydroxyl groups and an electron-donating methoxy group on the aromatic ring is crucial to its chemical reactivity and potential biological activity. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄ | chemsynthesis.com |

| Molecular Weight | 182.176 g/mol | chemsynthesis.com |

| Classification | Phenolic Ketone, Substituted Acetophenone | wikipedia.orgwikipedia.org |

| Key Functional Groups | Hydroxyl, Methoxy, Carbonyl (Ketone) | numberanalytics.comwikipedia.org |

Historical Context and Current Landscape of Research on Related Substituted Acetophenones

The study of acetophenone and its derivatives has a rich history. Acetophenone itself was first identified in the heavy-oil fraction of coal tar and was synthesized in 1857 by French chemist Charles Friedel. nih.gov In the late 19th and early 20th centuries, it was medically used as a hypnotic and anticonvulsant under the brand name Hypnone. wikipedia.orgbritannica.com The development of the Friedel-Crafts acylation reaction provided an efficient means for synthesizing acetophenones, paving the way for the creation of a vast array of substituted derivatives. nih.gov

The current research landscape for substituted acetophenones is broad and dynamic. These compounds are highly valued as versatile building blocks and precursors in organic synthesis. mdpi.comwisdomlib.org They are fundamental starting materials for creating more complex molecules, including various heterocyclic compounds, resins, and chalcones. wikipedia.orgmdpi.com

In recent decades, research has increasingly focused on the biological activities of substituted acetophenones. The nature and position of the substituent groups on the phenyl ring dramatically influence their properties. This has led to their investigation in numerous fields:

Pharmaceuticals: Substituted acetophenones are key intermediates in the synthesis of various drugs, including hypnotic-sedatives, antifungal agents, and calcimimetics. mdpi.com

Agrochemicals: Certain hydroxy- and halogen-substituted acetophenones have shown promise as fungicides, herbicides, and nematicides, offering potential for developing new, more environmentally friendly pesticides. mdpi.com

Natural Products Chemistry: Many substituted acetophenones, such as paeonol (B1678282) and apocynin, are naturally occurring secondary metabolites in plants. mdpi.com These natural products and their synthetic analogs are extensively studied for their pharmacological properties.

| Compound Name | Substitution Pattern | Area of Research/Application | Reference |

|---|---|---|---|

| Paeonol | 2-hydroxy-4-methoxy | Traditional medicine, anti-inflammatory research | mdpi.com |

| Apocynin (Acetovanillone) | 4-hydroxy-3-methoxy | NADPH oxidase inhibition, antioxidant research | mdpi.combldpharm.com |

| 2',4'-Dihydroxy-6'-methoxyacetophenone | 2,4-dihydroxy-6-methoxy | Antimicrobial activity, natural product isolation | targetmol.comnih.gov |

| Ortho-amino acetophenones | Amino group at position 2 | Precursors for synthesis of quinolones and other heterocycles | mdpi.com |

Academic Significance and Potential for Further Investigation in Chemical Biology

The academic significance of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone lies in the specific combination and arrangement of its functional groups, which suggests a high potential for biological activity and utility in chemical biology research. Phenolic compounds, in general, are of immense interest due to their well-documented roles in biological systems, particularly as antioxidants. numberanalytics.comresearchgate.netnih.gov

The key structural features of this molecule contribute to its research potential:

Hydroxyl Groups: The two phenolic hydroxyl groups are critical. They can act as hydrogen donors, which is the primary mechanism for scavenging free radicals and reducing oxidative stress. nih.gov The relative positions of these groups can influence the compound's antioxidant capacity and its ability to chelate metal ions. nih.govresearchgate.net

Acetophenone Scaffold: The core structure provides a robust and synthetically accessible framework. It allows for further chemical modifications, making it an attractive scaffold for developing libraries of related compounds for structure-activity relationship (SAR) studies.

While specific research on 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone is not extensively documented in publicly available literature, the known activities of closely related dihydroxy- and methoxy-substituted acetophenones provide a strong basis for its potential applications. For instance, compounds with similar substitution patterns have demonstrated a range of biological effects, including antioxidant, antimicrobial, cytotoxic, and neuroprotective properties. smolecule.comtargetmol.com

Therefore, the potential for further investigation in chemical biology is substantial. This compound could serve as:

A lead structure in drug discovery: Its potential antioxidant and enzyme-inhibitory properties make it a candidate for developing therapeutic agents for conditions associated with oxidative stress or specific enzyme pathways. researchgate.netnih.gov

A research tool: It can be used to probe biological systems, study enzyme mechanisms, or investigate the role of oxidative stress in cellular processes.

A synthetic intermediate: Its functional groups allow for its use in synthesizing more complex natural product analogs or bioactive molecules. mdpi.com

The unique substitution pattern of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone distinguishes it from its isomers and warrants dedicated investigation to fully elucidate its chemical and biological properties. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3,6-dihydroxy-2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)8-6(11)3-4-7(12)9(8)13-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOYSNLFYSJUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Methodologies for Structurally Analogous Natural Products

Identification of Related Compounds from Biological Sources (e.g., Phaleria macrocarpa and other plant species)

The plant kingdom is a rich source of phenolic compounds, including acetophenone (B1666503) derivatives. nih.gov Although research into the specific constituents of the medicinal plant Phaleria macrocarpa (family Thymelaeaceae) has identified a wealth of phenolic compounds such as benzophenones (e.g., Phalerin, Mahkoside A), xanthones, and gallic acid, the presence of acetophenone derivatives is not as prominently documented. nih.govresearchgate.netnih.gov

However, structurally analogous dihydroxy-methoxy-acetophenones have been successfully isolated from a range of other plant species. These compounds share the same core phenyl-ethanone scaffold but differ in the substitution pattern of the hydroxyl and methoxy (B1213986) groups on the aromatic ring. The identification of these analogs is crucial for understanding the chemotaxonomy and potential applications of this class of molecules.

Several examples of these related natural products have been reported in scientific literature, occurring in families such as Asteraceae, Leguminosae, and Rosaceae. nih.govtargetmol.com For instance, 2',4'-Dihydroxy-6'-methoxyacetophenone is a known antimicrobial agent extracted from plants within these families, including Artemisia annua. targetmol.commedchemexpress.com Another isomer, 2',6'-Dihydroxy-4'-methoxyacetophenone, has been identified in species like Sanguisorba minor. nih.gov These findings highlight a broader distribution of the dihydroxy-methoxy-acetophenone scaffold in nature.

The following table details some of the key structurally related acetophenone compounds found in various biological sources.

| Compound Name | Plant Family | Specific Plant Source(s) |

|---|---|---|

| 2',4'-Dihydroxy-6'-methoxyacetophenone | Asteraceae, Leguminosae | Artemisia annua, Piscidia erythrina L. targetmol.commedchemexpress.com |

| 2',6'-Dihydroxy-4'-methoxyacetophenone | Rosaceae, Dryopteridaceae | Sanguisorba minor, Dryopteris species nih.govthegoodscentscompany.com |

| Eupatofortunone | Asteraceae | Eupatorium fortunei nih.gov |

| 2,4,6-trihydroxy-5-methyl-acetophenone 2-O-β-D-glucopyranoside | Myrtaceae | Eucalyptus gomphocephala nih.gov |

| 4-Geranyloxy-2,6-dihydroxyacetophenone | Rutaceae | Euodia merrillii nih.gov |

Chromatographic and Spectroscopic Techniques for Isolation and Purification from Natural Extracts

The isolation and structural elucidation of specific phenolic compounds like dihydroxy-methoxyphenylethanone from complex natural extracts is a multi-step process that relies on a combination of sophisticated separation and analytical techniques.

The process typically begins with the extraction of metabolites from dried and powdered plant material. indexcopernicus.com Organic solvent extraction is a primary method, often employing solvents of varying polarity, such as ethanol, methanol, n-hexane, or ethyl acetate, to draw out the desired compounds. indexcopernicus.commuhn.edu.cn Following initial extraction, the crude extract is often partitioned between immiscible solvents (e.g., n-hexane/water and ethyl acetate/water) to achieve a preliminary separation based on polarity. indexcopernicus.com

To isolate individual compounds from the fractionated extract, various chromatographic techniques are employed. Column chromatography, including modern variations like flash chromatography using silica (B1680970) gel as the stationary phase, is a fundamental method for separating compounds based on their differential adsorption. indexcopernicus.com High-Performance Liquid Chromatography (HPLC) is the preferred technique for the final purification of phenolic compounds, offering high resolution and purity. wikipedia.org

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, with one-dimensional (1D) techniques like proton (¹H) and carbon-13 (¹³C) NMR providing foundational information about the chemical environment of atoms. Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple-Quantum Correlation (HMQC) and Heteronuclear Multiple-Bond Correlation (HMBC), are used to establish the connectivity between atoms and definitively assemble the molecular structure. indexcopernicus.commuhn.edu.cn Mass Spectrometry (MS) is used in conjunction with NMR to determine the compound's molecular weight and elemental formula. indexcopernicus.com

The following table summarizes the key techniques used in the isolation and identification process.

| Technique | Purpose | Description |

|---|---|---|

| Solvent Extraction | Initial Isolation | Uses organic solvents (e.g., 90% ethanol) to extract a broad range of metabolites from dried plant material. indexcopernicus.com |

| Liquid-Liquid Partitioning | Fractionation | Separates the crude extract into fractions of differing polarity using immiscible solvents like n-hexane and ethyl acetate. indexcopernicus.com |

| Column Chromatography | Purification | Separates compounds based on polarity by passing the extract through a solid stationary phase (e.g., silica gel). indexcopernicus.com |

| High-Performance Liquid Chromatography (HPLC) | High-Purity Isolation | A high-resolution separation technique used for the final purification of individual compounds. wikipedia.org |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Provides detailed information on the molecular structure, including atom connectivity (using 1D and 2D NMR). indexcopernicus.commuhn.edu.cn |

| Mass Spectrometry (MS) | Structure Elucidation | Determines the precise molecular weight and elemental formula of the isolated compound. indexcopernicus.com |

Putative Biosynthetic Pathways for Dihydroxy-methoxyphenylethanone Scaffolds

The biosynthesis of acetophenones and other phenolic compounds in plants is a complex process involving several key metabolic pathways. nih.govmdpi.com The formation of the dihydroxy-methoxyphenylethanone scaffold likely originates from primary metabolism and is elaborated through specialized secondary metabolic routes. Two primary pathways are considered central to the formation of such structures: the phenylpropanoid pathway (derived from the shikimate pathway) and the polyketide pathway.

The shikimate pathway is the source of aromatic amino acids, including L-phenylalanine, in plants and microorganisms. mdpi.comnih.gov L-phenylalanine serves as the primary precursor for the phenylpropanoid pathway . frontiersin.orgresearchgate.net The first committed step of this pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. mdpi.comfrontiersin.org This C₆-C₃ skeleton can then undergo a series of modifications, including hydroxylation and methylation. The formation of the C₆-C₂ acetophenone structure from a C₆-C₃ phenylpropanoid intermediate is proposed to occur via a β-oxidative pathway, which involves the shortening of the three-carbon side chain. mdpi.comresearchgate.net

Alternatively, and perhaps more directly for compounds with a phloroglucinol-type oxygenation pattern (as seen in many acetophenone analogs), is the polyketide pathway . wikipedia.org This pathway utilizes Type III polyketide synthases (PKSs), which are commonly found in plants. nih.gov The biosynthesis begins with a starter molecule, typically an acyl-CoA ester like acetyl-CoA, which undergoes sequential decarboxylative condensation with several extender units, most commonly malonyl-CoA. wikipedia.orgnih.gov The condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units, followed by intramolecular cyclization and aromatization, can directly generate a hydroxylated aromatic ring scaffold to which the acetyl group is attached.

Following the formation of the basic dihydroxy-acetophenone ring structure by either pathway, final tailoring reactions occur. These modifications are catalyzed by specific enzymes that introduce further functional groups. Hydroxylases add hydroxyl (-OH) groups to specific positions on the aromatic ring, while O-methyltransferases (OMTs) subsequently add a methyl group to one of the hydroxyls to form the characteristic methoxy (-OCH₃) moiety. This sequence of tailoring steps results in the final dihydroxy-methoxyphenylethanone structure.

Table of Compounds Mentioned

Chemical Synthesis and Derivatization Strategies for 1 3,6 Dihydroxy 2 Methoxyphenyl Ethanone

Total Synthesis of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone

The creation of the 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone scaffold relies on fundamental reactions in organic chemistry, primarily involving the formation of a carbon-carbon bond between an aromatic ring and an acetyl group.

Established Reaction Pathways and Methodological Optimizations

The primary route for synthesizing aryl ketones like 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation. sigmaaldrich.comwikipedia.org This reaction involves the electrophilic aromatic substitution of a suitably substituted benzene (B151609) ring with an acylating agent.

A plausible synthetic pathway would begin with 1,2,4-trimethoxybenzene (B152335) as the starting material. The Friedel-Crafts acylation of this substrate with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would introduce the acetyl group onto the aromatic ring. This is followed by selective demethylation of the methoxy (B1213986) groups at positions 3 and 6 to yield the final dihydroxy product. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side products.

While reagents like dimethyl sulfate (B86663) with potassium carbonate are noted in the literature, they are typically used for the alkylation (specifically, methylation) of the hydroxyl groups on the target compound, rather than for its initial total synthesis. chemicalbook.com This application is discussed in the derivatization section below.

Mechanistic Considerations in Synthetic Route Design

The mechanism of the Friedel-Crafts acylation is a well-established, multi-step process. byjus.com

Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance. sigmaaldrich.combyjus.com

Electrophilic Attack : The electron-rich aromatic ring of the benzene derivative acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, and temporarily disrupts the ring's aromaticity. byjus.com

Restoration of Aromaticity : A base, typically AlCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom bearing the new acyl group. wikipedia.org This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.

A significant challenge in the synthesis of polysubstituted phenols is controlling the regioselectivity of the acylation. The existing hydroxyl and methoxy groups on the precursor are strong activating, ortho, para-directing groups. organicchemistrytutor.commasterorganicchemistry.com Their combined electronic effects will direct the incoming acyl group to a specific, sterically accessible position on the ring. The lone pair of electrons on the phenolic oxygen can also coordinate with the Lewis acid catalyst, which can deactivate the ring and reduce the reaction yield, a factor that must be considered in methodological design. stackexchange.com

Directed Synthesis of Structural Analogs and Derivatives of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone

The hydroxyl groups and the aromatic ring of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone offer multiple sites for chemical modification, allowing for the synthesis of a diverse library of structural analogs.

Alkylation and Acylation Modifications of Hydroxyl Groups

The two phenolic hydroxyl groups are reactive sites for alkylation and acylation. Selective modification of these groups can be achieved by carefully choosing reagents and reaction conditions.

A key example is the selective O-methylation of one hydroxyl group. The reaction of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone with dimethyl sulfate in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) or benzene preferentially yields 1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone. chemicalbook.com This transformation highlights the ability to selectively functionalize one of the two available hydroxyls. Acylation can be similarly performed using acid chlorides or anhydrides to produce the corresponding ester derivatives.

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone | Dimethyl sulfate, Potassium carbonate | 1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone | 67% (in boiling benzene) | chemicalbook.com |

Aromatic Substitution Reactions for Scaffold Diversification

The benzene ring of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone is highly activated towards further electrophilic aromatic substitution due to the strong electron-donating effects of the two hydroxyl and one methoxy groups. youtube.comlibretexts.org These groups are all ortho, para-directors, meaning they will direct incoming electrophiles to the positions ortho and para relative to themselves. masterorganicchemistry.com

Considering the existing substitution pattern, the C5 position is the most likely site for subsequent reactions such as nitration, halogenation, or sulfonation. The combined directing effects of the C3-hydroxyl, C6-hydroxyl, and C2-methoxy groups strongly favor substitution at this position. However, the high reactivity of the ring can make these reactions difficult to control, potentially leading to polysubstitution or oxidation if conditions are not carefully optimized.

Synthesis of Fused Heterocyclic Derivatives from Related Phenolic Ketones (e.g., Pyrazoline derivatives from chalcones)

Phenolic ketones are valuable precursors for the synthesis of fused heterocyclic systems. A well-established route involves the synthesis of pyrazoline derivatives from chalcone (B49325) intermediates. derpharmachemica.comdergipark.org.tr

This synthetic strategy proceeds in two main steps:

Claisen-Schmidt Condensation : 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone can be reacted with a variety of substituted aromatic aldehydes in the presence of a base (e.g., NaOH or KOH). This aldol (B89426) condensation reaction forms a chalcone, which is an α,β-unsaturated ketone. researchgate.net

Cyclization Reaction : The resulting chalcone intermediate is then treated with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with an acid catalyst. dergipark.org.trrdd.edu.iq The reaction proceeds via a cyclocondensation to yield the 4,5-dihydro-1H-pyrazole, or pyrazoline, ring system. derpharmachemica.comdoi.org This method provides a versatile pathway to a wide range of biologically relevant heterocyclic compounds derived from the initial phenolic ketone scaffold.

Preparation of Benzyl-ether Analogs (e.g., 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone)

The synthesis of benzyl-ether analogs of polysubstituted acetophenones is a critical strategy for modifying their physicochemical properties, such as lipophilicity, and for protecting specific hydroxyl groups during multi-step synthetic sequences. The preparation of compounds like 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone typically involves the selective benzylation of a polyhydroxy precursor.

A logical starting material for this target compound would be the corresponding trihydroxy derivative, 1-(3,4,6-trihydroxy-2-methoxyphenyl)ethanone. The introduction of the benzyl (B1604629) group onto one of the phenolic hydroxyls is most commonly achieved via the Williamson ether synthesis. wikipedia.org This well-established SN2 reaction involves the deprotonation of a hydroxyl group by a base to form a more nucleophilic phenoxide, which then attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride. wikipedia.orgbyjus.commasterorganicchemistry.com

The general mechanism involves the alkoxide ion acting as a nucleophile, attacking the electrophilic carbon of the benzyl halide in a concerted, single-step process. wikipedia.org

Key aspects of the synthesis include:

Choice of Base: The selection of a suitable base is crucial for the efficient formation of the phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various hydroxides like potassium hydroxide (B78521) (KOH). byjus.compbworks.com The base strength can influence the reaction's regioselectivity in molecules with multiple hydroxyl groups of differing acidities.

Solvent System: The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile. wikipedia.orgbyjus.com These solvents effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide.

Reaction Conditions: Williamson ether syntheses are often carried out at elevated temperatures, typically between 50-100 °C, to ensure a reasonable reaction rate, with reaction times ranging from 1 to 8 hours. wikipedia.orgbyjus.com

Regioselectivity: A significant challenge in the benzylation of polyhydroxylated precursors is achieving regioselectivity—that is, attaching the benzyl group to the desired hydroxyl group. The relative acidity of the phenolic protons, steric hindrance around the hydroxyl groups, and the specific reaction conditions employed can all influence which oxygen atom is preferentially alkylated. For the synthesis of 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone, conditions would need to favor the formation of the phenoxide at the C4-hydroxyl over the hydroxyls at the C3 and C6 positions. This can sometimes be controlled by the careful choice of base and temperature.

The following table outlines a representative protocol for the synthesis of a monobenzylated acetophenone (B1666503) derivative based on the principles of the Williamson ether synthesis.

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 1-(3,4,6-Trihydroxy-2-methoxyphenyl)ethanone | |

| Alkylating Agent | Benzyl bromide (or Benzyl chloride) | wikipedia.orgfrancis-press.com |

| Base | Potassium carbonate (K₂CO₃) | byjus.com |

| Solvent | N,N-Dimethylformamide (DMF) | wikipedia.orgbyjus.com |

| Temperature | 50-100 °C | wikipedia.orgbyjus.com |

| Reaction Time | 1-8 hours | wikipedia.orgbyjus.com |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | wikipedia.orgmasterorganicchemistry.com |

| Expected Product | 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone | - |

While the Williamson ether synthesis is robust, side reactions such as elimination can occur, particularly with secondary or tertiary alkyl halides; however, this is not a concern with a primary halide like benzyl bromide. wikipedia.orgmasterorganicchemistry.com In some cases, C-alkylation may compete with the desired O-alkylation. byjus.com For substrates that are sensitive to basic conditions, alternative methods for benzylation under acidic or neutral conditions have been developed, though these are less common for simple phenolic ethers. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization of 1 3,6 Dihydroxy 2 Methoxyphenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR techniques)

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to determine the precise connectivity and spatial relationships of all atoms in the molecule.

¹H NMR Spectroscopy (Proton NMR): This 1D technique provides information about the chemical environment, number, and connectivity of hydrogen atoms. For 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the hydroxyl protons. The chemical shifts (δ) would be influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effect of the acetyl group. Spin-spin coupling patterns between adjacent aromatic protons would confirm their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy (Carbon NMR): This 1D technique identifies all unique carbon atoms in the molecule. The spectrum of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone would display signals for the carbonyl carbon of the acetyl group, the aromatic carbons (both protonated and quaternary), the methoxy carbon, and the methyl carbon of the acetyl group. The chemical shifts would be characteristic of their specific electronic environments.

2D NMR Techniques: To confirm the complete structure, various 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity between the acetyl group and the aromatic ring, and the placement of the methoxy and hydroxyl groups relative to each other and the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms, which can help to confirm the substitution pattern on the aromatic ring.

A hypothetical data table for the expected NMR assignments is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | - | Quaternary C | H4, H5, OCH₃ |

| C2 | - | Quaternary C (methoxy) | OCH₃, H4 |

| C3 | - | Quaternary C (hydroxyl) | H4, OH |

| C4 | Aromatic CH | Aromatic CH | C2, C3, C5, C6 |

| C5 | Aromatic CH | Aromatic CH | C1, C4, C6 |

| C6 | - | Quaternary C (hydroxyl) | H5, OH |

| C=O | - | Carbonyl C | CH₃ (acetyl) |

| CH₃ (acetyl) | Methyl singlet | Methyl C | C=O |

| OCH₃ | Methoxy singlet | Methoxy C | C2 |

| OH | Hydroxyl singlets | - | C3, C6 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone (C₉H₁₀O₄). This high-precision measurement allows for the calculation of the elemental formula, confirming the molecular formula with a high degree of confidence. The expected exact mass would be approximately 182.0579 g/mol . nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile derivative of the compound, GC-MS could be employed. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then analyze it. The resulting mass spectrum would show the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone, characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) from the acetyl group, followed by the loss of a carbon monoxide (CO) molecule, which is a typical fragmentation pathway for acetophenones.

| Ion | Formula | Proposed Structure / Loss |

| [M]⁺ | [C₉H₁₀O₄]⁺ | Molecular Ion |

| [M-15]⁺ | [C₈H₇O₄]⁺ | Loss of •CH₃ from acetyl group |

| [M-43]⁺ | [C₇H₇O₃]⁺ | Loss of •COCH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibrations of the two hydroxyl groups. The C=O stretching vibration of the ketone would appear as a strong, sharp band around 1650-1630 cm⁻¹, with its position lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C-O stretching vibrations for the methoxy and hydroxyl groups would appear in the 1260-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3500-3200 (broad) | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (CH₃) | 2980-2850 | Stretching |

| Ketone (C=O) | 1650-1630 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O (ether/phenol) | 1260-1000 | Stretching |

X-ray Crystallography for Solid-State Structural Determination (relevant for related structures, indicating methodology)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov While specific crystallographic data for 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone is not currently published, the methodology for its structural determination would follow established principles.

Methodology:

Crystal Growth: The first and often most challenging step would be to grow single crystals of the compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques using a variety of solvents.

Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded by a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using computational methods (solving the "phase problem"). This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data, resulting in a precise 3D model of the molecule.

The resulting crystal structure would provide unambiguous information on bond lengths, bond angles, and torsion angles. wikimedia.orgwikipedia.org It would also reveal details about the planarity of the aromatic ring, the conformation of the methoxy and acetyl groups, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For acetophenone (B1666503) derivatives, π-stacking interactions between aromatic rings are also commonly observed in the solid state. wikipedia.org

Computational Chemistry and in Silico Investigations of 1 3,6 Dihydroxy 2 Methoxyphenyl Ethanone and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost, making it suitable for studying phenolic compounds. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For analogs of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G(d,p) or def2-TZVP. researchgate.netinpressco.com This process calculates the electronic energy of the molecule at various geometries until a minimum energy conformation is found.

The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For many organic molecules, a high degree of correlation is observed between DFT-calculated and experimental structures. researchgate.net The electronic structure analysis also yields information on charge distribution, dipole moment, and the molecular electrostatic potential (MEP), which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.in

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | O-H (hydroxyl) | ~0.96 Å |

| Bond Angle | C-C-O (carbonyl) | ~120° |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~0° or ~180° (indicating planarity) |

Quantum chemical methods are highly effective at predicting various spectroscopic properties.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of atoms like ¹H and ¹³C. q-chem.comimist.ma The calculated shielding values are then converted to chemical shifts (δ) by comparing them to a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. joaquinbarroso.com This allows for the assignment of experimental NMR signals and can help elucidate complex molecular structures. youtube.com

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying electronic excited states and predicting UV-Vis absorption spectra. mdpi.comnih.gov The calculation provides the vertical excitation energies and oscillator strengths for transitions from the ground state to various excited states. researchgate.net These correspond to the absorption maxima (λmax) in an experimental spectrum and are often associated with electronic transitions like π→π* and n→π*. mdpi.com The choice of functional, such as CAM-B3LYP or PBE0, can be critical for achieving high accuracy. rsc.org

IR Frequencies: The analysis of vibrational frequencies from DFT calculations can predict the infrared (IR) spectrum. After geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the wavenumbers and intensities of vibrational modes. These theoretical frequencies often correspond well with experimental IR spectra, aiding in the identification of functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches.

| Spectroscopic Data | Parameter | Theoretical Value (Calculated) | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 195-205 ppm | 190-200 ppm |

| UV-Vis | λmax (π→π* transition) | ~280 nm | ~275 nm |

| IR | C=O Stretch Frequency | ~1650 cm⁻¹ | ~1640 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack. For phenolic compounds, the HOMO is often distributed across the aromatic ring and the oxygen atoms of the hydroxyl groups. researchgate.net

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. malayajournal.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive. inpressco.com

From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to further quantify the molecule's reactivity. nih.govpku.edu.cn

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. This provides a dynamic picture of molecular behavior in a simulated environment, such as in solution or interacting with a biological target. pitt.edu

Molecules, particularly those with rotatable single bonds, can exist in multiple spatial arrangements or conformations. MD simulations can explore the conformational landscape of a molecule like 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone by simulating its movement in a solvent (e.g., water) over nanoseconds. nih.gov

The simulation trajectory provides information on how key dihedral angles change over time, revealing the most stable or preferred conformations. chemrxiv.org By analyzing the potential energy of the system throughout the simulation, an energy landscape can be mapped to identify low-energy, stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape might change in different environments, which can influence its physical properties and biological activity. cwu.edu

A primary application of MD simulations in drug discovery is to analyze the stability of a ligand when bound to a biological target, such as an enzyme or receptor. ingentaconnect.com After an initial binding pose is predicted using molecular docking, an MD simulation of the ligand-protein complex is performed. nih.gov This simulation assesses whether the ligand remains stably bound in the active site or if it dissociates over time. researchgate.net

Several metrics are used to analyze the trajectory from these simulations: nih.gov

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A low and stable RMSD value (typically < 3 Å) for the ligand suggests it remains in a stable binding pose. nih.gov

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual atoms or residues around their average position. High RMSF values in the protein can indicate flexible regions, while the ligand's RMSF shows which parts of the molecule are most mobile within the binding pocket.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable interaction. nih.gov

| Metric | Description | Indication of Stable Interaction |

|---|---|---|

| Ligand RMSD | Measures the ligand's positional deviation from the initial docked pose. | Low, stable value (e.g., < 3 Å) after an initial equilibration period. |

| Protein RMSF | Measures the flexibility of individual amino acid residues. | Low fluctuation in residues at the binding site, indicating they are stabilized by the ligand. |

| Hydrogen Bonds | Monitors the number and occupancy of hydrogen bonds between ligand and target. | Consistent presence of one or more key hydrogen bonds throughout the simulation. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is not disrupted by the ligand. |

Molecular Docking Studies for Putative Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction between a small molecule (ligand), such as 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone, and a macromolecular target, typically a protein or enzyme. nih.gov By simulating the molecular interactions, docking can provide insights into the binding site, affinity, and potential mechanism of action of a compound. nih.gov

While specific molecular docking studies exclusively focused on 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone are not extensively detailed in the available literature, research on structurally related analogs provides significant insight into its potential biological targets. Computational strategies, often termed in silico target fishing, are employed to identify possible protein targets for a query molecule, thereby helping to clarify its mechanism ofaction. mdpi.comnih.gov

Studies on analogous phenolic acetophenones and chalcones suggest several potential protein families that could be targeted by 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone. For instance, a study on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, a close structural analog, identified cyclin-dependent kinase 2 (CDK2) as a plausible target. nih.gov CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. The docking study revealed that these chalcone (B49325) derivatives can effectively occupy the ATP binding pocket of CDK2. nih.gov

Furthermore, analogs of 2,4,6-trihydroxy-3-geranylacetophenone have been investigated as inhibitors of lipoxygenase (LOX) , an enzyme family involved in inflammatory pathways. mdpi.com This suggests that 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone may also possess anti-inflammatory properties by targeting LOX. Other common targets for flavonoid and phenolic compounds, which share structural motifs with the subject compound, include enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , as well as enzymes central to inflammation like cyclooxygenase-2 (COX-2) . mdpi.com

The binding mode for these compounds generally involves the ligand fitting into a well-defined pocket on the protein surface, positioned to maximize favorable interactions with key amino acid residues.

| Potential Biological Target | Biological Relevance | Studied Analog Class | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation, Cancer | Dihydroxy-methoxy-dimethylchalcone | nih.gov |

| Lipoxygenase (LOX) | Inflammation | Trihydroxy-geranylacetophenone | mdpi.com |

| Cholinesterases (AChE, BChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Flavones (Dimethoxyphenyl-dihydroxy-chromenone) | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Flavones (Dimethoxyphenyl-dihydroxy-chromenone) | mdpi.com |

The predictive power of molecular docking lies in its ability to detail the specific non-covalent interactions that stabilize the ligand-protein complex. For phenolic compounds like 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone, the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and carbonyl (C=O) groups are crucial for forming key interactions.

In the docking study of chalcone derivatives with CDK2, hydrogen bonds were identified as the primary stabilizing force. nih.gov Specifically, the hydroxyl groups on the acetophenone ring were predicted to form hydrogen bonds with the side chains of key amino acid residues in the ATP binding pocket, such as Lys33, Glu81, and Asp86. nih.gov Similarly, in the investigation of acetophenone analogs as LOX inhibitors, hydrogen bonds were observed between the ligand's carbonyl oxygen and hydroxyl groups and the amino acid residues His513, Gln716, and His518. mdpi.com

Based on these analogous studies, it can be inferred that 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone would likely engage its biological targets through:

Hydrogen Bonding: The two hydroxyl groups and the carbonyl oxygen are prime candidates to act as hydrogen bond donors and acceptors with polar amino acid residues in a binding pocket.

Hydrophobic Interactions: The phenyl ring and the methyl group of the methoxy function can engage in hydrophobic and van der Waals interactions with nonpolar residues.

Pi-Interactions: The aromatic ring can participate in pi-pi stacking or pi-cation interactions with corresponding residues like phenylalanine, tyrosine, or arginine.

These interactions collectively determine the binding affinity and specificity of the compound for its target protein.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug discovery to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental in cheminformatics for developing predictive models that can estimate the activity of novel, unsynthesized molecules.

The development of a QSAR model for 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone and its analogs would involve correlating their structural or physicochemical properties, known as molecular descriptors, with a measured biological activity (e.g., anticancer, antioxidant, or anti-inflammatory potency).

The process typically involves:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities is gathered.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Building and Validation: Statistical techniques, such as Multiple Linear Regression (MLR), non-linear regression, or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links the most relevant descriptors to the biological activity. nih.gov

For phenolic compounds, a variety of descriptors have proven useful in building predictive QSAR models for activities like antioxidant capacity and cytotoxicity.

| Descriptor Category | Example Descriptors | Physicochemical Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electron-donating ability, reactivity, polarity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Wiener Index, Molecular Connectivity Indices | Molecular size, shape, and degree of branching |

| Constitutional | Molecular Weight, Number of Hydroxyl Groups | Basic molecular composition and count of specific functional groups |

| Quantum-Chemical | Heat of Formation, Electronegativity | Molecular stability and electron-attracting power |

These models can then be used to predict the activity of new analogs of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone, prioritizing the synthesis of compounds with the highest predicted potency.

Insights gained from both molecular docking (structure-based) and QSAR (ligand-based) studies provide a rational framework for optimizing the structure of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone to create more potent and selective analogs.

Structure-Based Design: Molecular docking reveals the specific interactions between a ligand and its target. This information can guide modifications to enhance binding affinity. For example, the structure-activity relationship (SAR) analysis of dihydroxy-methoxy-chalcones highlighted the critical importance of the 2'-OH group and the pattern of derivatization at the 4'-OH position for cytotoxic activity against cancer cell lines. nih.gov This suggests that for 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone, strategic modification of the hydroxyl groups (e.g., through acylation or alkylation) could be a viable strategy to improve its interaction with a target like CDK2 and enhance its therapeutic effect. nih.gov

Ligand-Based Design: QSAR models identify the key physicochemical properties that govern biological activity. If a QSAR model for antioxidant activity indicates that a lower HOMO energy and a higher number of hydroxyl groups are beneficial, new analogs can be designed that incorporate these features. For instance, adding another hydroxyl group to the phenyl ring or introducing electron-withdrawing substituents could be explored to modulate the electronic properties as suggested by the QSAR model.

By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and instead focus on the rational design of optimized analogs of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone, accelerating the discovery of new therapeutic agents.

Applications in Chemical Biology and Research Tools

Development as Chemical Probes for Target Identification and Validation

The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification and validation of novel drug targets. The scaffold of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone presents a promising starting point for the creation of such probes. While specific research on this exact molecule as a chemical probe is not yet extensively documented, the broader class of dihydroxyacetophenones has demonstrated significant biological activity, suggesting that derivatives of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone could be functionalized to serve as effective research tools.

To function as a chemical probe, a molecule should ideally possess high affinity and selectivity for its biological target. The dihydroxy and methoxy (B1213986) substitutions on the phenyl ring of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone offer multiple sites for chemical modification. These sites can be utilized to introduce reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels. Such modifications would allow for the visualization and isolation of binding partners from complex biological mixtures, thereby facilitating the identification of the compound's molecular targets.

For instance, studies on structurally related dihydroxyacetophenones, like 2',5'-dihydroxyacetophenone (B116926) (DHAP), have shown that they can modulate specific cellular signaling pathways. DHAP has been identified as an inhibitor of the NF-κB signaling pathway and has been shown to interact with histone deacetylase 1 (HDAC1). These findings suggest that a labeled version of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone could be designed to probe the binding sites and regulatory mechanisms of these or other, as yet unidentified, protein targets. The validation of such targets is a critical step in the drug development pipeline.

Scaffold for the Rational Design of Mechanistic Tools

The molecular framework of 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone serves as a valuable scaffold for the rational design of more complex and specific mechanistic tools. The term "scaffold" in this context refers to a core chemical structure that can be systematically modified to generate a library of related compounds with diverse biological activities. The dihydroxy-methoxyphenyl-ethanone core is amenable to a variety of chemical transformations, allowing for the exploration of structure-activity relationships (SAR).

By systematically altering the substitution pattern on the aromatic ring or modifying the ethanone (B97240) side chain, researchers can fine-tune the compound's properties to dissect specific biological pathways. For example, the synthesis of derivatives of 2,4-dihydroxyacetophenone has led to the discovery of potent inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), enzymes that play crucial roles in various physiological processes. This demonstrates the utility of the dihydroxyacetophenone scaffold in generating tool compounds that can selectively modulate the activity of specific enzymes.

The insights gained from such SAR studies can guide the design of mechanistic tools with improved potency, selectivity, and pharmacokinetic properties. These tools are invaluable for studying the physiological and pathological roles of their target proteins in a controlled manner. For example, a highly selective inhibitor derived from the 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone scaffold could be used to investigate the consequences of blocking a particular enzymatic activity in cell-based assays or animal models, thereby elucidating the enzyme's function in a specific biological context.

Contribution to Understanding Fundamental Biological Processes and Natural Product Function

Research into 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone and its analogs contributes significantly to our understanding of fundamental biological processes. The biological activities exhibited by this class of compounds, including anti-inflammatory and anti-cancer effects, provide clues about the underlying molecular mechanisms that govern these complex processes.

For instance, the investigation of 2',5'-dihydroxyacetophenone's ability to suppress the production of pro-inflammatory cytokines and its effects on the MAPK activation pathway have provided valuable insights into the regulation of inflammatory responses. By studying how these small molecules interact with key signaling proteins, researchers can piece together the intricate networks that control cellular behavior in both healthy and diseased states.

Future Perspectives and Emerging Research Avenues for 1 3,6 Dihydroxy 2 Methoxyphenyl Ethanone Research

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone, future research must move beyond traditional single-target assays towards a more holistic, systems-level understanding. Systems biology approaches, which integrate various "omics" datasets, can provide an unbiased, comprehensive view of the cellular response to this compound. nih.govnih.gov By simultaneously analyzing changes across the genome, proteome, and metabolome, researchers can identify the primary molecular targets and map the broader network of pathways that are perturbed. nih.govfrontiersin.org

Key methodologies in this domain include:

Transcriptomics: Technologies such as RNA-sequencing (RNA-seq) can reveal global changes in gene expression following cellular exposure to the compound. This can help identify signaling pathways and cellular processes that are transcriptionally up- or down-regulated, offering clues to the compound's mechanism of action.

Proteomics: Mass spectrometry-based proteomics can quantify changes in the abundance and post-translational modifications of thousands of proteins within a cell. mdpi.com This approach can directly identify protein targets that interact with the compound or are affected by its activity, providing a more direct link between the molecule and its functional consequences. chemikailproteomics.com

Metabolomics: By profiling the dynamic changes in small-molecule metabolites, metabolomics can offer a real-time snapshot of the physiological state of a cell. nih.gov This is particularly relevant for phenolic compounds, which may influence metabolic pathways. frontiersin.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can pinpoint alterations in specific metabolic networks, such as energy metabolism or lipid biosynthesis.

Integrating these multi-omics datasets can build comprehensive models of the compound's activity, predict off-target effects, and identify potential biomarkers of its efficacy. nih.govberkeley.edu This approach is essential for understanding the complex biological activity of natural products and guiding their development for therapeutic or biotechnological applications. nih.gov

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

A critical step in evaluating the biological activity and pharmacokinetic profile of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone is the ability to accurately detect and quantify it in complex biological samples such as plasma, urine, and tissues. nih.gov The analysis of phenolic compounds in these matrices is often challenging due to their presence at low concentrations and potential interference from other matrix components. mdpi.comiss.it

Future research should focus on developing and validating robust analytical methods. The gold standard for this type of analysis is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity, allowing for precise quantification even in intricate biological samples. nih.govresearchgate.net Key areas for methodological development include:

Sample Preparation: Efficient extraction of the compound from the biological matrix is paramount. Techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be optimized to maximize recovery and remove interfering substances. mdpi.comsemanticscholar.org

Chromatographic Separation: Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) can provide faster analysis times and improved resolution, separating the target analyte from its metabolites and other endogenous compounds. mdpi.com

Mass Spectrometric Detection: High-resolution mass spectrometry (HRMS) can be employed for both targeted quantification and non-targeted screening of potential metabolites, aiding in the elucidation of its metabolic fate. semanticscholar.org

The development of such validated analytical methods is a prerequisite for conducting meaningful preclinical and clinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

| Aspect | Methodology | Description | Advantages |

|---|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | A technique that uses a solid sorbent to isolate the analyte from a liquid sample, removing interfering compounds. semanticscholar.org | High recovery, good sample cleanup, and potential for concentration of the analyte. mdpi.com |

| Sample Preparation | QuEChERS | Involves a liquid-liquid partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. semanticscholar.org | Fast, simple, low solvent consumption, and effective for a wide range of analytes. semanticscholar.org |

| Separation & Quantification | UHPLC-MS/MS | Combines the high-resolution separation of UHPLC with the sensitive and selective detection of tandem mass spectrometry. nih.gov | High sensitivity and specificity, rapid analysis, suitable for complex matrices. nih.govresearchgate.net |

| Metabolite Identification | UHPLC-HRMS | Uses high-resolution mass spectrometry to determine the accurate mass of the parent compound and its metabolites, facilitating structure elucidation. mdpi.com | Enables non-targeted analysis to identify unknown metabolites and degradation products. semanticscholar.org |

Exploration of Novel and Sustainable Synthetic Routes for Diverse Analogs

While 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone may be accessible from natural sources, chemical synthesis is essential for producing sufficient quantities for research and for creating structural analogs. The synthesis of a diverse library of related compounds is crucial for establishing structure-activity relationships (SAR), which can guide the optimization of biological activity. mdpi.com

Future research should prioritize the development of novel and sustainable synthetic routes that align with the principles of green chemistry. researchgate.netresearchgate.net Traditional methods for synthesizing substituted acetophenones, such as Friedel-Crafts acylation, often rely on harsh reagents and generate significant waste. Modern, greener alternatives offer improved efficiency and a better environmental profile. jddhs.comijpsjournal.com

Promising sustainable approaches include:

Catalysis: Utilizing heterogeneous or biocatalysts can replace stoichiometric reagents, leading to higher atom economy and easier product purification. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Flow Chemistry: Performing reactions in continuous flow reactors can enhance safety, scalability, and control over reaction parameters, often leading to higher yields and purity. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, or performing reactions under solvent-free conditions, significantly reduces the environmental impact of the synthesis. ijpsjournal.commdpi.com

By employing these modern synthetic strategies, a wide range of analogs of 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone can be efficiently prepared. These analogs, with systematic variations in the substitution pattern on the aromatic ring, will be invaluable for probing the chemical features required for its biological activity.

| Synthetic Approach | Traditional Method (e.g., Friedel-Crafts) | Sustainable (Green Chemistry) Alternative |

|---|---|---|

| Catalyst/Reagent | Stoichiometric amounts of Lewis acids (e.g., AlCl₃), harsh reagents. | Catalytic amounts of reusable solid acids, biocatalysts (enzymes). mdpi.com |

| Energy Input | Prolonged heating using conventional methods (oil baths). | Microwave irradiation for rapid, efficient heating. mdpi.com |

| Solvents | Use of hazardous and volatile organic solvents (e.g., nitrobenzene, CS₂). | Benign solvents (water, ethanol), supercritical fluids, or solvent-free conditions. ijpsjournal.com |

| Waste Generation | High E-factor (large amounts of waste per kg of product). | Lower E-factor, higher atom economy, reduced waste streams. researchgate.net |

| Process Control | Batch processing with potential for thermal runaways. | Continuous flow chemistry for enhanced safety and control. researchgate.net |

Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry to Translate Fundamental Insights into Functional Applications

The ultimate goal of studying a novel compound like 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone is to translate fundamental scientific insights into tangible applications, such as new therapeutic agents or research tools. ucla.edugsconlinepress.com Achieving this requires a highly interdisciplinary and collaborative approach, bridging the gap between basic discovery and functional application. chemikailproteomics.com

A successful translational pipeline would involve close collaboration between several key disciplines:

Synthetic Chemistry: As described previously, synthetic chemists are needed to provide the parent compound and a library of rationally designed analogs. vanderbilt.edu

Chemical Biology: Chemical biologists can then use these compounds as probes to investigate biological systems. They can develop and perform high-throughput screening assays to identify biological activities, use chemoproteomic techniques to find molecular targets, and employ cell imaging to visualize the compound's effects in living cells. ucsd.edu

Medicinal Chemistry: Once a promising biological activity and target are identified, medicinal chemists can lead the effort to optimize the compound's structure. rsc.org This involves refining the molecule to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) through iterative cycles of design, synthesis, and testing. ucla.edu

Such collaborative initiatives are essential for navigating the complex path from a bioactive "hit" compound to a validated "lead" compound with genuine therapeutic potential. vanderbilt.edu The structural simplicity and potential for chemical modification make 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone an attractive starting point for such a program, which could ultimately address unmet needs in areas like oncology, infectious diseases, or neurodegenerative disorders. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or multi-step phenolic derivatization. For example:

Precursor selection : Start with 3,6-dihydroxy-2-methoxybenzaldehyde and acetylate using acetic anhydride under acidic catalysis.

Optimization : Yield depends on temperature (80–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of acylating agents.

- Critical Parameters : Excess acetic anhydride improves acylation efficiency, while prolonged heating may degrade phenolic hydroxyl groups. Monitor via TLC or HPLC .

Q. How is the molecular structure of this compound validated in research settings?

- Methodological Answer : Use a combination of:

- NMR : Compare H and C spectra with computational predictions (e.g., density functional theory). Key signals include aromatic protons (~6.5–7.5 ppm) and methoxy groups (~3.8 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 197.08 for CHO) and fragmentation patterns.

- IR Spectroscopy : Detect hydroxyl (3200–3500 cm) and ketone (1700–1750 cm) stretches .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation and oxidation.

- Disposal : Neutralize with dilute NaOH before disposal in accordance with local hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

Purity Verification : Use HPLC with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to check for impurities (e.g., residual precursors).

Cross-Validation : Compare NMR data across multiple deuterated solvents (DMSO-d, CDCl) to identify solvent-induced shifts.

Reference Standards : Use commercial or in-house-synthesized standards (e.g., 3-hydroxy-4-methoxyacetophenone) to calibrate instruments .

Q. What strategies optimize the compound’s stability in biological assays?

- Methodological Answer :

- Buffering : Use phosphate-buffered saline (pH 7.4) with 0.1% ascorbic acid to prevent oxidation of dihydroxy groups.

- Light Protection : Conduct assays under amber lighting or use opaque microplates.

- Temperature Control : Limit exposure to temperatures >25°C during long-term incubation.

- Validation : Perform stability-indicating assays (e.g., LC-MS) at 0, 6, and 24 hours .

Q. How do structural modifications (e.g., methylation of hydroxyl groups) impact its biological activity?

- Methodological Answer :

Derivatization : Synthesize analogs via selective methylation (e.g., using methyl iodide/KCO).

Activity Testing : Compare IC values in target assays (e.g., enzyme inhibition).

SAR Analysis : Map substituent effects using computational tools (e.g., molecular docking with AutoDock Vina).

- Example : Methylation of 3-OH reduces antioxidant activity by 60% due to hindered hydrogen bonding .

Q. What experimental designs address batch-to-batch variability in pharmacological studies?

- Methodological Answer :

- DoE (Design of Experiment) : Use factorial designs to test interactions between synthesis parameters (e.g., solvent, catalyst) and bioactivity.

- QC Metrics : Implement in-process checks (e.g., mid-reaction HPLC) to ensure consistency.

- Statistical Analysis : Apply ANOVA to identify significant variability sources (e.g., impurity profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.